

Ofirnoflast: A Novel Allosteric Modulator of the NLRP3 Inflammasome Through NEK7 Inhibition

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Compound of Interest

Compound Name: *Ofirnoflast*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of pathogenic and sterile danger signals. Its activation triggers a cascade resulting in the maturation of potent pro-inflammatory cytokines, IL-1 β and IL-18, and a form of inflammatory cell death known as pyroptosis. While essential for host defense, aberrant NLRP3 activation is a key driver in a multitude of chronic inflammatory diseases, making it a significant therapeutic target.

Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable, small-molecule inhibitor that offers a novel mechanism for controlling NLRP3-driven inflammation by targeting a critical scaffolding protein, NEK7.

The NLRP3 Inflammasome Activation Pathway

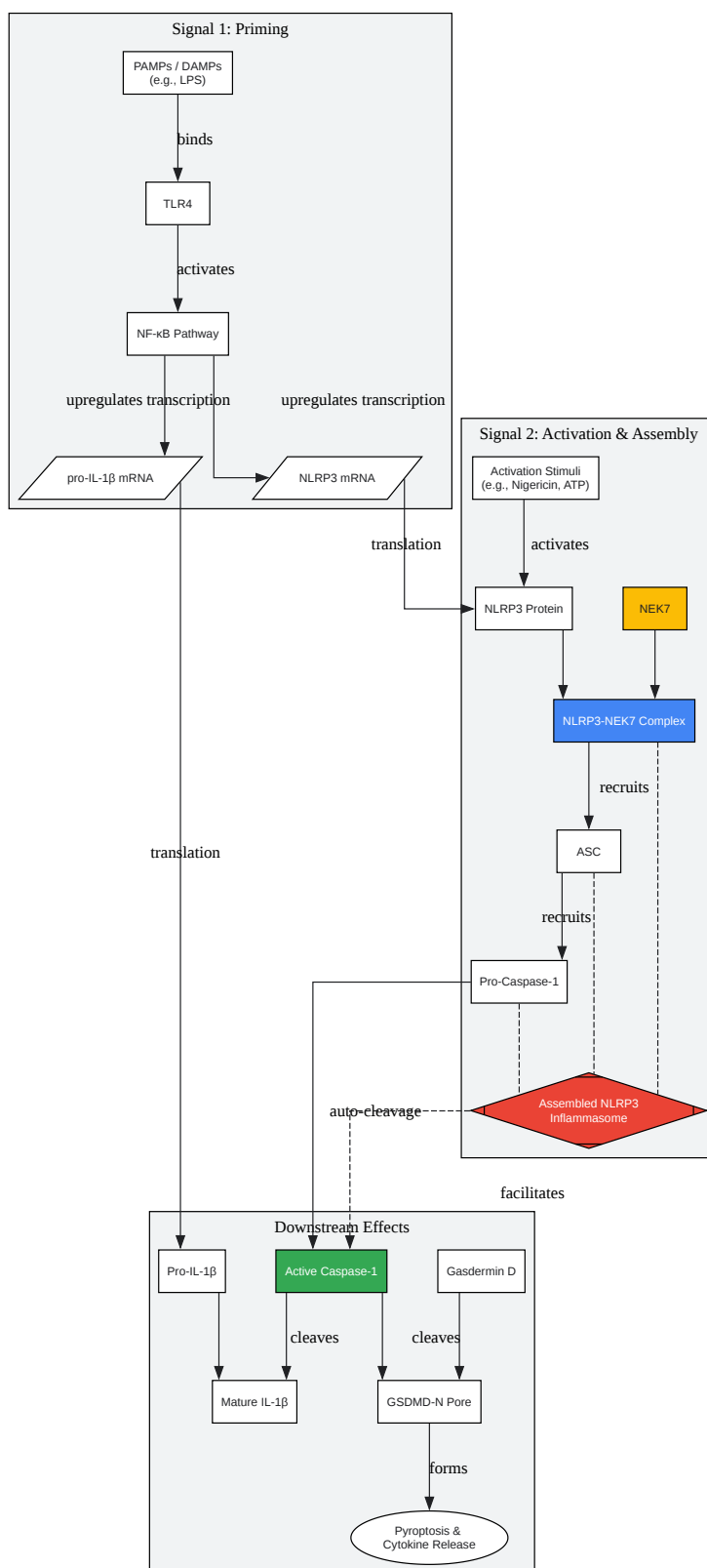
The assembly and activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, typically requiring two distinct signals.

- **Signal 1 (Priming):** The priming signal is often initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the NF- κ B signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, notably NLRP3 itself and the precursor cytokine, pro-IL-1 β .

- **Signal 2 (Activation):** A diverse range of stimuli, including ATP, crystalline substances, and toxins, can provide the second signal. This triggers the assembly of the inflammasome complex. A critical, yet distinct step in this process is the interaction between the serine/threonine kinase NEK7 (NIMA-related kinase 7) and the NLRP3 protein. This interaction is indispensable for the subsequent oligomerization of NLRP3. The oligomerized NLRP3 then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 has two primary functions:

- **Cytokine Maturation:** It cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms, which are then secreted.
- **Pyroptosis Induction:** It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cytokine release and pyroptotic cell death.



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Canonical NLRP3 Inflammasome Activation Pathway.

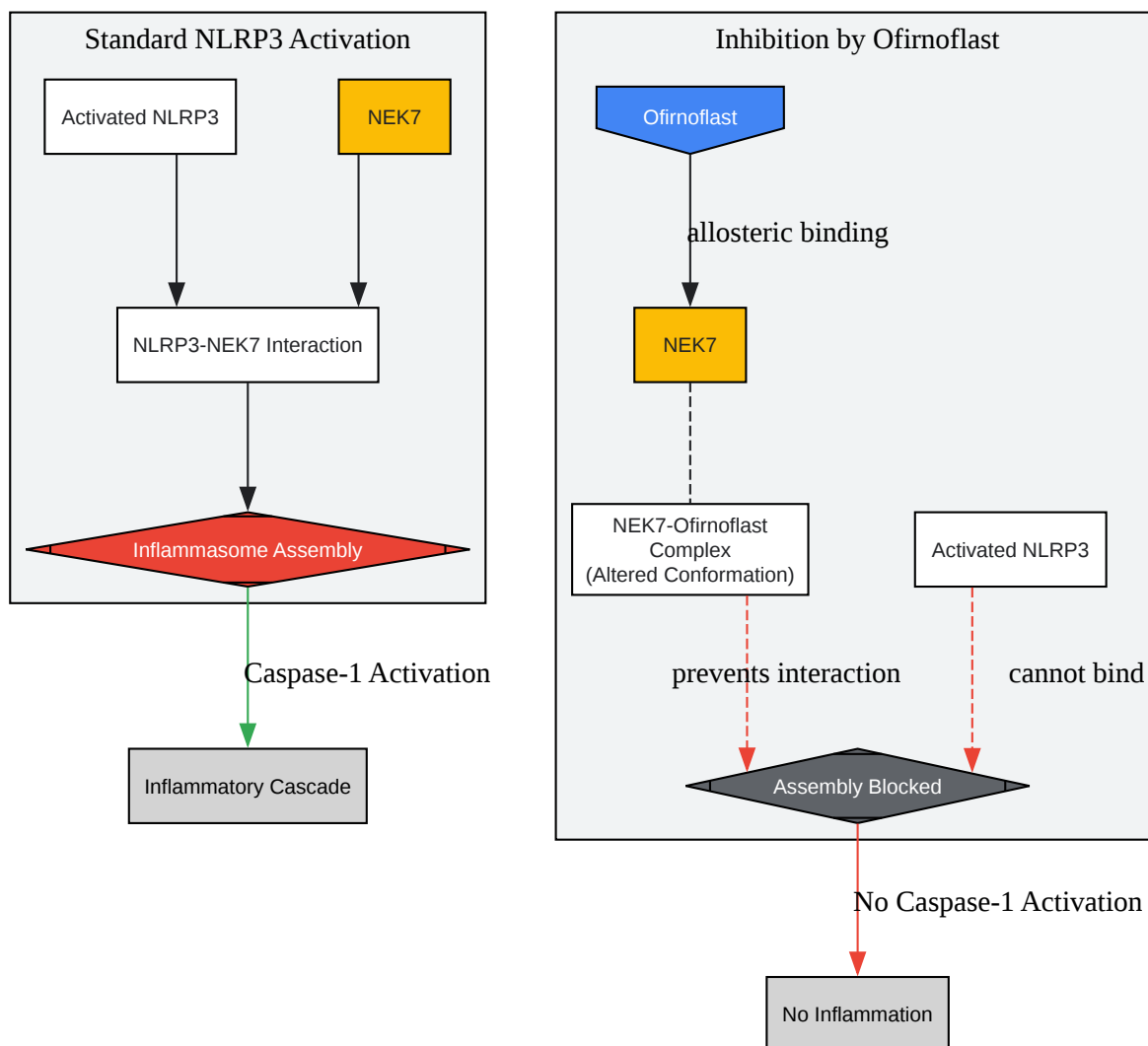
Ofirnoflast: Mechanism of Action

Ofirnoflast represents a mechanistically distinct approach to inflammasome inhibition. Instead of targeting the NLRP3 sensor protein directly, it prevents the assembly of the inflammasome complex by modulating the essential scaffolding function of NEK7.^{[1][2]}

Core Mechanism:

- **Allosteric Binding:** **Ofirnoflast** engages an allosteric site on NEK7 adjacent to its ATP-binding pocket.^{[1][2]}
- **Conformational Change:** This binding stabilizes NEK7 in a unique conformation that is incompatible with its interaction with NLRP3.^{[1][2]}
- **Assembly Blockade:** By preventing the crucial NEK7-NLRP3 interaction, **Ofirnoflast** effectively blocks the initial, indispensable step of inflammasome assembly. This blockade occurs independently of the NLRP3 activation status and is upstream of caspase-1 activation.^{[1][2]}

This mechanism of action prevents the entire downstream inflammatory cascade, including IL-1 β /IL-18 maturation and GSDMD-mediated pyroptosis.^{[1][2]}



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Mechanism of Action of **Ofirnoflast**.

Quantitative Data and Efficacy

Ofirnoflast has demonstrated potent inhibition of NLRP3 inflammasome activity across in vitro, preclinical, and clinical settings.

Table 1: In Vitro Activity of Ofirnoflast

Assay Type	Cell Line	Stimulus	Effect Measured	Result	Citation
Inflammasome Assembly	THP-1-ASC-GFP	LPS + Nigericin	ASC Speck Formation	Significant, dose-dependent inhibition at 200 nM	[3]
Cytokine Release	THP-1 Macrophages	-	IL-1 β , IL-6, IL-8 Production	Reduction in cytokine production	[4]
Cell Death	THP-1 Macrophages	-	Pyroptotic Cell Death	Suppression of pyroptosis	[1] [2]
Cytokine Release	iPSC-derived Microglia	-	IL-1 β Release	Suppression of IL-1 β release	[1] [2]

Table 2: In Vivo & Clinical Efficacy of Ofirnoflast

Model / Study Population	Condition	Key Metric	Result	Citation
Murine Model	DSS-Induced Colitis	Cytokine Levels	Significant reduction in pro-inflammatory cytokines	[1][2]
Clinical Trial (Phase 2a)	Low-Risk Myelodysplastic Syndromes (LR-MDS)	Serum IL-1 β	>90% reduction from baseline in responding patients with high initial levels	[4]
Clinical Trial (Phase 2a)	Low-Risk Myelodysplastic Syndromes (LR-MDS)	Serum IL-8	Median reduction of 16.2% in patients with erythroid response	[4]

Experimental Protocols

The evaluation of **Ofirnoflast**'s activity relies on established immunological and cell-based assays. Below are representative protocols for key experiments.

In Vitro IL-1 β Release Assay in THP-1 Cells

This protocol is designed to quantify the inhibitory effect of a compound on NLRP3-mediated IL-1 β secretion.

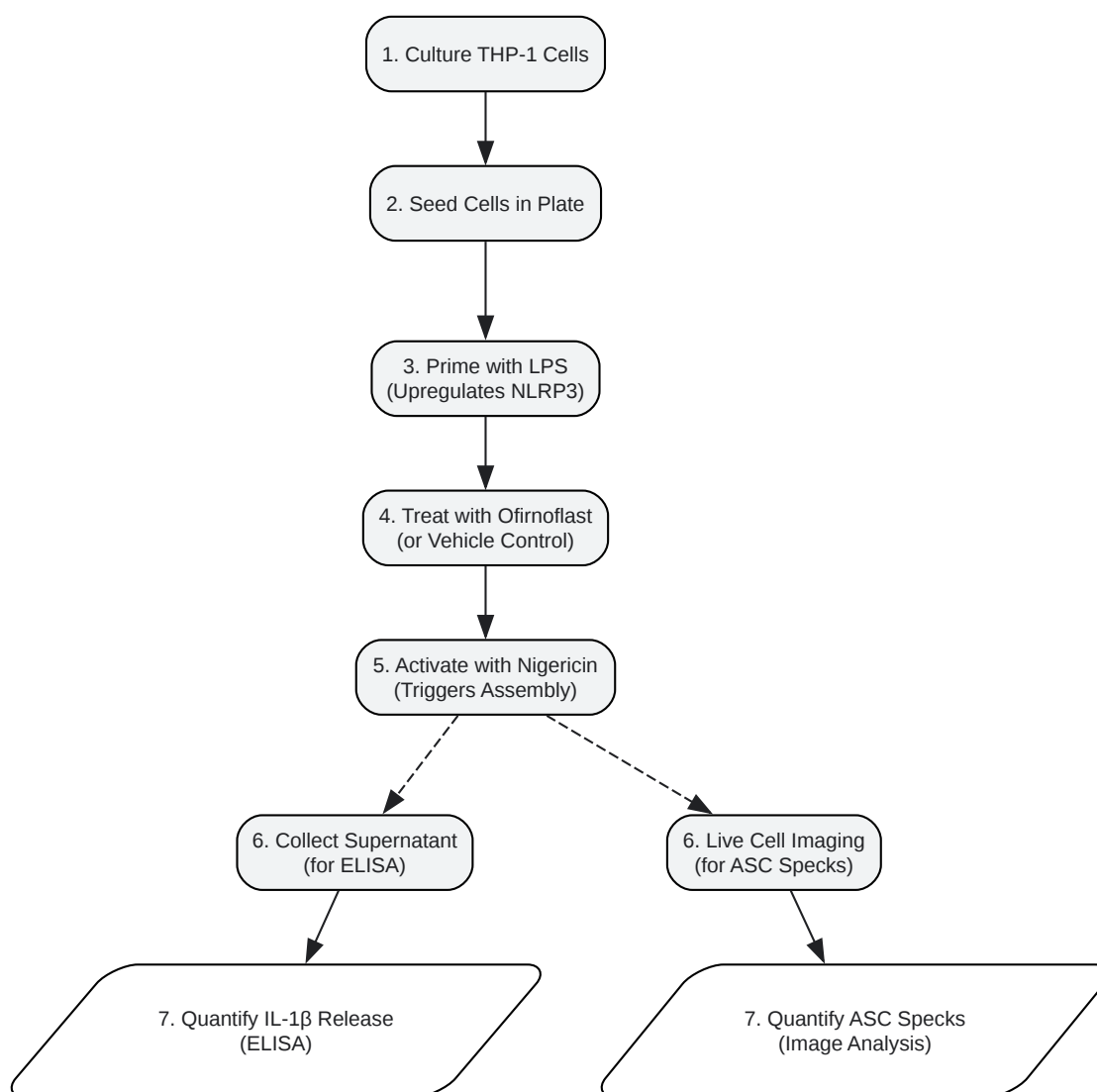
- **Cell Culture:** Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
- **Differentiation (Priming Signal 1):** Seed THP-1 cells in a 96-well plate at a density of 0.5×10^6 cells/mL. Differentiate cells into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 3-4 hours. Remove PMA-containing media and rest cells in fresh media for 24 hours.

- **Inhibitor Treatment:** Pre-treat the differentiated THP-1 cells with various concentrations of **Ofirnoflast** (e.g., 1 nM to 10 μ M) or vehicle control (DMSO) for 1-2 hours.
- **NLRP3 Activation (Priming/Activation Signal 2):** Prime the cells with 1 μ g/mL LPS for 3 hours. Subsequently, activate the NLRP3 inflammasome by adding 5 μ M Nigericin for 1 hour.
- **Sample Collection:** Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
- **Quantification:** Measure the concentration of secreted IL-1 β in the supernatant using a commercially available Human IL-1 β ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Plot the IL-1 β concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

ASC Speck Visualization Assay

This fluorescence microscopy-based assay directly visualizes inflammasome assembly.

- **Cell Line:** Use a THP-1 cell line stably expressing an ASC-GFP fusion protein (THP-1-ASC-GFP).[3]
- **Cell Seeding:** Seed THP-1-ASC-GFP cells in a 96-well, glass-bottom imaging plate.[3]
- **Priming and Inhibition:** Prime cells with LPS (e.g., 200 ng/mL) for 3 hours. Following priming, treat the cells with **Ofirnoflast** or vehicle control for 2 hours.[3]
- **Activation:** Add an NLRP3 activator, such as 5 μ M Nigericin, to the wells to induce ASC speck formation.[3]
- **Imaging:** Immediately begin live-cell imaging using a high-content fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂). Capture images every few minutes for at least 1 hour.[3]
- **Analysis:** Use image analysis software to automatically identify and count the number of cells containing a distinct, bright fluorescent aggregate (the ASC speck). Quantify the percentage of speck-positive cells in each treatment condition.



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General Experimental Workflow for In Vitro Evaluation.

Conclusion

Ofirnoflast presents a targeted and innovative strategy for mitigating diseases driven by aberrant NLRP3 inflammasome activation. Its unique allosteric mechanism of inhibiting the essential NLRP3-NEK7 interaction effectively halts the inflammatory cascade at a critical upstream checkpoint. Preclinical and emerging clinical data support its potential to modulate inflammatory cytokines and improve disease parameters.[1][4] The methodologies outlined in this guide provide a framework for the continued investigation and characterization of **Ofirnoflast** and other next-generation inflammasome inhibitors. As a clinical-stage, orally bioavailable molecule, **Ofirnoflast** holds significant promise for addressing the unmet medical need in a wide range of chronic inflammatory and degenerative diseases.[5]

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References

- 1. researchgate.net [researchgate.net]
- 2. Ofirnoflast: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paper: HT-6184 Inhibits the Formation of the NLRP3 Inflammasome in Human Monocytic THP-1 Cells [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Ofirnoflast (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
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